molecular formula C20H32N2Sn B12331517 Quinazoline, 2-(tributylstannyl)-

Quinazoline, 2-(tributylstannyl)-

Cat. No.: B12331517
M. Wt: 419.2 g/mol
InChI Key: SXQPXRCDDQLABK-UHFFFAOYSA-N
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Description

Quinazoline, 2-(tributylstannyl)- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. The addition of a tributylstannyl group to the quinazoline core enhances its reactivity and allows for further functionalization, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 2-(tributylstannyl)- typically involves the stannylation of a quinazoline precursor. One common method is the palladium-catalyzed stannylation of 2-bromoquinazoline using tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group. The reaction conditions often include a solvent like toluene or THF (tetrahydrofuran) and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of Quinazoline, 2-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline oxides, dihydroquinazolines, and various substituted quinazolines .

Mechanism of Action

The mechanism of action of Quinazoline, 2-(tributylstannyl)- depends on its specific application. In medicinal chemistry, quinazoline derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The tributylstannyl group can enhance the compound’s ability to interact with its molecular targets, increasing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazoline, 2-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .

Properties

Molecular Formula

C20H32N2Sn

Molecular Weight

419.2 g/mol

IUPAC Name

tributyl(quinazolin-2-yl)stannane

InChI

InChI=1S/C8H5N2.3C4H9.Sn/c1-2-4-8-7(3-1)5-9-6-10-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;

InChI Key

SXQPXRCDDQLABK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2C=N1

Origin of Product

United States

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